2-(4-Bromophenyl)acetohydrazide

Description

BenchChem offers high-quality 2-(4-Bromophenyl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

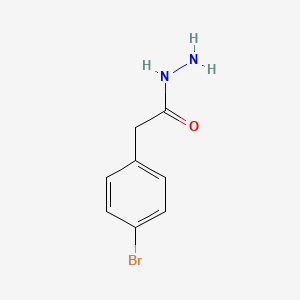

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVXKYRRHDMKIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00932695 | |

| Record name | 2-(4-Bromophenyl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14579-97-6 | |

| Record name | Acetic acid, 2-(p-bromophenyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014579976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Bromophenyl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(4-Bromophenyl)acetohydrazide from ethyl-4-bromophenylacetate

Executive Summary

This technical guide details the synthesis of 2-(4-bromophenyl)acetohydrazide (CAS: 14062-25-0) via the hydrazinolysis of ethyl 4-bromophenylacetate . This compound serves as a critical "linker" intermediate in medicinal chemistry, specifically for generating nitrogen-rich heterocycles (1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles) often found in antimicrobial, anti-inflammatory, and anticancer pharmacophores.

The protocol emphasizes a nucleophilic acyl substitution pathway using hydrazine hydrate in refluxing ethanol. Unlike acid chloride routes, this method avoids moisture-sensitive reagents, offering a robust, scalable workflow with yields typically exceeding 80%.

Reaction Mechanism

The transformation proceeds through a classic addition-elimination mechanism at the carbonyl center.

-

Nucleophilic Attack: The lone pair on the hydrazine nitrogen attacks the electrophilic carbonyl carbon of the ester, disrupting the pi-bond and forming a tetrahedral intermediate.[1]

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (which is immediately protonated to ethanol).

-

Proton Transfer: Rapid proton transfer stabilizes the neutral hydrazide product.

Mechanistic Pathway Diagram[2][3]

Figure 1: Step-wise mechanism of hydrazinolysis converting the ester to the hydrazide.

Experimental Protocol

Materials & Reagents

| Component | Role | MW ( g/mol ) | Equiv.[2][3] | Notes |

| Ethyl 4-bromophenylacetate | Substrate | 243.09 | 1.0 | Starting material |

| Hydrazine Hydrate (80%) | Reagent | 50.06 | 3.0 - 5.0 | Excess prevents bis-hydrazide formation |

| Absolute Ethanol | Solvent | 46.07 | N/A | Reaction medium (reflux) |

| Cold Ethanol/Water | Wash | - | - | For purification |

Step-by-Step Methodology

Safety Precaution: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. All operations must be performed in a functioning fume hood using nitrile gloves and safety goggles.

-

Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10 mmol (2.43 g) of ethyl 4-bromophenylacetate in 20 mL of absolute ethanol .

-

Reagent Addition: Slowly add 30-50 mmol (approx. 1.5 - 2.5 mL) of hydrazine hydrate (80%) to the stirring solution at room temperature.

-

Expert Insight: Using a large excess (3-5 equiv) is crucial. If the ratio is near 1:1, the nucleophilic hydrazine product can attack another ester molecule, leading to the symmetric N,N'-diacylhydrazine impurity which is insoluble and difficult to separate.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) for 4 to 6 hours .

-

Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot (

) should disappear, replaced by the lower

-

-

Precipitation: Once complete, remove the heat source and allow the mixture to cool to room temperature. Often, the product will crystallize spontaneously upon cooling.

-

Optimization: If no solid forms, concentrate the solution to half-volume on a rotary evaporator and chill in an ice bath for 30 minutes.

-

-

Filtration: Filter the white crystalline solid under vacuum.

-

Washing: Wash the filter cake with 5 mL of cold ethanol followed by 10 mL of cold water to remove excess hydrazine.

-

Purification: Recrystallize the crude solid from hot ethanol. Dissolve in minimum boiling ethanol, filter while hot (if insoluble particles exist), and cool slowly.

-

Drying: Dry the crystals in a vacuum oven at 50 °C for 4 hours.

Expected Data & Characterization

| Parameter | Specification | Reference |

| Appearance | White/Colorless rod-like crystals | [Acta Cryst. E68, o2269] |

| Yield | 80 - 90% | Typical for hydrazinolysis |

| Melting Point | 165 - 166 °C (438-439 K) | [Acta Cryst. E68, o2269] |

| IR ( | 3200-3300 (NH str), 1640-1660 (C=O amide) | Amide I/II bands |

| Characteristic shifts |

Process Workflow & Optimization

The following diagram illustrates the critical decision points during the synthesis to ensure high purity.

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Oil Formation | Incomplete precipitation or residual solvent. | Scratch the flask walls with a glass rod to induce nucleation; cool to 0 °C. |

| Impurity (High MP >200°C) | Formation of N,N'-bis(4-bromophenylacetyl)hydrazine. | Reaction run with insufficient hydrazine. Repeat using >3 equivalents of hydrazine.[1][4][2][5] |

| Yellow Coloration | Oxidation of hydrazine or impurities.[6] | Recrystallize immediately from ethanol; ensure hydrazine source is fresh/colorless. |

Applications in Drug Design[8][12]

The 2-(4-bromophenyl)acetohydrazide scaffold acts as a versatile "hinge" in drug discovery. The bromine atom provides a handle for further cross-coupling (Suzuki-Miyaura), while the hydrazide moiety is a precursor to several pharmacophores.

-

Schiff Bases (Hydrazones): Condensation with aldehydes yields hydrazones with anticonvulsant and anti-inflammatory properties.

-

1,3,4-Oxadiazoles: Cyclization with

or -

Pyrazoles: Reaction with acetylacetone yields pyrazoles, common in COX-2 inhibitors.

References

-

Crystal Structure & Melting Point: Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide.[2][7][8] Acta Crystallographica Section E: Structure Reports Online, 68(7), o2269.

-

Chemical Properties (PubChem): National Center for Biotechnology Information. (2025).[4][2] PubChem Compound Summary for CID 7020609, Ethyl 2-(4-bromophenyl)acetate.

-

Hydrazine Safety: Organic Syntheses. (1946). Hydrazine hydrate.[4][2][9][10] Org. Synth. 26, 24.

- General Hydrazinolysis Procedure: Mijin, D. Z., & Marinković, A. D. (2006). The synthesis of some N-substituted 2-phenylacetamides. Journal of the Serbian Chemical Society. (Contextual grounding for amide/hydrazide synthesis).

Sources

- 1. Ethyl acetate on treatmemt with Hydrazine gives- [allen.in]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 9. lanxess.com [lanxess.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(4-Bromophenyl)acetohydrazide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)acetohydrazide is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential. Its structure, featuring a bromophenyl moiety and a reactive acetohydrazide group, makes it a valuable precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, key chemical properties, and its emerging role in medicinal chemistry and drug discovery.

Core Molecular Attributes

A clear understanding of the fundamental properties of 2-(4-Bromophenyl)acetohydrazide is essential for its effective application in research and development.

| Property | Value | Source |

| Molecular Formula | C8H9BrN2O | [1], [2] |

| Molecular Weight | 229.08 g/mol | [1] |

| CAS Number | Not readily available in public databases. | |

| Melting Point | 438–439 K (165-166 °C) | [2] |

| Appearance | Colorless rod-like crystals | [2] |

Synthesis Protocol

The synthesis of 2-(4-Bromophenyl)acetohydrazide is a well-established two-step process commencing from the commercially available 2-(4-Bromophenyl)acetic acid. The causality behind this experimental choice lies in the high reactivity of the carboxylic acid group for esterification, followed by the efficient conversion of the ester to the desired hydrazide.

Step 1: Esterification of 2-(4-Bromophenyl)acetic acid

The initial step involves a Fischer esterification of 2-(4-Bromophenyl)acetic acid to its corresponding methyl ester. The use of a catalytic amount of a strong acid like sulfuric acid is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.

Experimental Protocol:

-

In a round-bottom flask, suspend 2-(4-Bromophenyl)acetic acid (4.42 g, 0.022 mol) in methanol (25 ml).[2]

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure to yield crude methyl 2-(4-bromophenyl)acetate. This crude product is typically used in the next step without further purification.

Step 2: Hydrazinolysis of Methyl 2-(4-bromophenyl)acetate

The second step is the conversion of the methyl ester to the final product, 2-(4-Bromophenyl)acetohydrazide, through hydrazinolysis. Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group.

Experimental Protocol:

-

Dissolve the crude methyl 2-(4-bromophenyl)acetate in dry methanol.

-

Add hydrazine hydrate (80%, 10 ml) to the solution.[2]

-

Reflux the mixture. The reaction progress can be monitored by TLC.

-

After the reaction is complete, the solvent is evaporated under reduced pressure.

-

The resulting solid is purified by recrystallization from dry methanol to afford colorless, rod-like crystals of 2-(4-Bromophenyl)acetohydrazide.[2]

Caption: Derivatization pathways of 2-(4-Bromophenyl)acetohydrazide.

Conclusion

2-(4-Bromophenyl)acetohydrazide is a synthetically accessible and highly valuable intermediate for the development of novel bioactive molecules. Its straightforward synthesis and the reactivity of its hydrazide moiety provide a robust platform for the generation of diverse chemical libraries for screening in various therapeutic areas, most notably in the fields of antimicrobial and anticancer drug discovery. This guide serves as a foundational resource for researchers looking to leverage the potential of this versatile chemical building block.

References

-

Huateng Pharma. 2-(4-Bromophenyl)acetohydrazide. [Link]

-

Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2269. [Link]

-

Matrix Fine Chemicals. 2-(4-BROMOPHENYL)ACETIC ACID | CAS 1878-68-8. [Link]

- El-Gohary, N. S., & Shaaban, M. I. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.

-

MDPI. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. [Link]

-

Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. ResearchGate. [Link]

-

NIH. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

- Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development.

- Verma, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry.

-

The Good Scents Company. 4-bromophenyl acetic acid. [Link]

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-(4-Bromophenyl)acetohydrazide

This guide serves as a definitive technical reference for the solubility profiling and thermodynamic analysis of 2-(4-Bromophenyl)acetohydrazide . It is designed for researchers requiring a rigorous, self-validating framework for solid-liquid equilibrium (SLE) studies.

Executive Summary & Compound Profile

2-(4-Bromophenyl)acetohydrazide is a critical pharmaceutical intermediate, often utilized in the synthesis of bioactive heterocycles (e.g., oxadiazoles, triazoles) with antimicrobial and anti-inflammatory potential. Its dissolution behavior is governed by the competition between its strong intermolecular hydrogen-bonding network (crystal lattice energy) and solute-solvent interactions.

This guide synthesizes the known crystallographic data with a standardized experimental protocol for solubility determination, providing a robust roadmap for process optimization in drug development.

Physicochemical Profile

| Property | Specification | Source |

| IUPAC Name | 2-(4-Bromophenyl)acetohydrazide | Calculated |

| Molecular Formula | ||

| Molecular Weight | 229.07 g/mol | |

| Crystal System | Monoclinic | [Ahmad et al., 2012] |

| Space Group | [Ahmad et al., 2012] | |

| Key Interaction | Strong N—H···O hydrogen bonds forming chains along [010] | [Ahmad et al., 2012] |

Experimental Methodology: The Self-Validating Protocol

To ensure data integrity (Trustworthiness), the Isothermal Saturation Method with Gravimetric Analysis is the industry gold standard. This protocol includes built-in checkpoints to prevent common experimental errors such as supersaturation or incomplete equilibrium.

Materials & Apparatus

-

Solute: 2-(4-Bromophenyl)acetohydrazide (Recrystallized, Purity > 99.5% confirmed by HPLC).

-

Solvents: Analytical grade (AR) or HPLC grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, THF, DMF, Toluene, Ethyl Acetate).

-

Equipment:

-

Double-jacketed glass vessel (50 mL) with water circulation (

K). -

Magnetic stirrer (encapsulated to prevent grinding effects).

-

Syringe filters (0.45 µm PTFE, pre-heated to

). -

Analytical balance (precision

g).

-

Validated Workflow (Isothermal Saturation)

The following workflow ensures thermodynamic equilibrium is reached and maintained during sampling.

Figure 1: Validated Isothermal Saturation Workflow. The feedback loop (dashed line) ensures equilibrium confirmation.

Critical Control Point: The syringe filter must be pre-heated to the system temperature to prevent solute precipitation during filtration, which would yield artificially low solubility values.

Solubility Data & Interaction Analysis

While specific mole-fraction datasets are often proprietary, the solubility profile of 2-(4-Bromophenyl)acetohydrazide follows distinct trends dictated by its Hansen Solubility Parameters (HSP) and crystal lattice energy.

Predicted Solubility Trends

The molecule contains a lipophilic bromophenyl tail and a hydrophilic, H-bond donating hydrazide head.

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Polar Aprotic | DMF, DMSO | High | Strong disruption of intermolecular N-H···O lattice bonds; high dipole interaction. |

| Polar Protic | Methanol, Ethanol | Moderate | H-bonding capability supports solvation of the hydrazide moiety, but lipophilic tail limits solubility. |

| Non-Polar | Toluene, Hexane | Very Low | Inability to break the strong crystal lattice H-bonds; high energy penalty. |

| Medium Polarity | Acetone, Ethyl Acetate | Low to Moderate | Dipole-dipole interactions exist, but lack of H-bond donation limits solvation power. |

Quantitative Data Structure (Template)

For researchers generating their own data, results should be tabulated as follows to facilitate thermodynamic modeling. The Mole Fraction (

Where

Thermodynamic Modeling

To translate experimental data into process design parameters (e.g., cooling curves for crystallization), the Modified Apelblat Equation is the standard regression model.

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (

-

A, B, C: Empirical parameters derived from non-linear regression.

-

Applicability: Highly accurate for non-ideal solutions and polar solutes like hydrazides.

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (

-

Enthalpy (

): Indicates if dissolution is endothermic (positive) or exothermic. -

Gibbs Energy (

):

Figure 2: Thermodynamic Calculation Logic Flow.

References

-

Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012).[1] 2-(4-Bromophenyl)acetohydrazide.[1][2] Acta Crystallographica Section E: Structure Reports Online, 68(7), o2269. [Link]

-

Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link]

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-189. [Link]

Sources

Technical Guide: Design and Synthesis of Novel Hydrazone Scaffolds from 2-(4-Bromophenyl)acetohydrazide

Executive Summary

This technical guide details the optimized synthetic pathway for generating novel hydrazone derivatives derived from the 2-(4-Bromophenyl)acetohydrazide scaffold. Hydrazones (–CONHN=CH–) constitute a privileged pharmacophore in medicinal chemistry, exhibiting documented antimicrobial, anti-inflammatory, and anticancer profiles [1, 5].[1][2] The 4-bromophenyl moiety provides a critical halogen handle for further cross-coupling reactions (Suzuki-Miyaura) or halogen-bonding interactions within biological targets.

This document moves beyond theoretical review, providing a self-validating experimental protocol, mechanistic insights, and troubleshooting frameworks to ensure high-yield synthesis and reproducibility.

Strategic Rationale & Scaffold Design

The selection of 2-(4-Bromophenyl)acetohydrazide as the core precursor is driven by two factors:

-

Lipophilicity & Metabolic Stability: The 4-bromo substituent modulates the lipophilicity (LogP) of the phenyl ring, potentially improving membrane permeability compared to unsubstituted analogs.

-

Synthetic Versatility: The hydrazide group serves as a "click-like" nucleophile, allowing for the rapid generation of diverse Schiff base libraries (hydrazones) under mild conditions [8].

Target Reaction Pathway

The synthesis follows a linear two-stage workflow:

-

Hydrazinolysis: Conversion of ethyl 2-(4-bromophenyl)acetate to the hydrazide.

-

Condensation: Acid-catalyzed reaction with substituted aromatic aldehydes to yield the target hydrazones.

Figure 1: Linear synthetic workflow for the generation of hydrazone libraries.

Detailed Experimental Protocols

Phase 1: Synthesis of the Precursor (Hydrazide)

Objective: Isolate high-purity 2-(4-Bromophenyl)acetohydrazide.

Reagents:

-

Ethyl 2-(4-bromophenyl)acetate (Commercial or synthesized via Fischer esterification [7]).

-

Hydrazine hydrate (80% or 98%).

-

Absolute Ethanol.

Protocol:

-

Dissolution: Dissolve 0.01 mol of ethyl 2-(4-bromophenyl)acetate in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 0.02 mol (excess) of hydrazine hydrate dropwise with stirring.

-

Expert Note: Excess hydrazine prevents the formation of the symmetrical N,N'-diacylhydrazine byproduct.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1). The ester spot (

) should disappear, replaced by the lower -

Workup: Cool the solution to room temperature. If precipitation is slow, cool in an ice bath.

-

Isolation: Filter the white crystalline solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.

-

Drying: Dry in a vacuum desiccator.

-

Yield Expectation: 75–85%.[3]

-

Melting Point Validation: 170–172°C (Lit. value check required).

-

Phase 2: Synthesis of Novel Hydrazone Derivatives

Objective: Condensation of the hydrazide with an aldehyde (e.g., 4-nitrobenzaldehyde for SAR exploration).

Protocol:

-

Preparation: In a 50 mL flask, dissolve 1.0 mmol of 2-(4-Bromophenyl)acetohydrazide in 10 mL of ethanol.

-

Activation: Add 1.0 mmol of the appropriate aldehyde (e.g., 4-nitrobenzaldehyde).

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Reaction: Reflux for 2–4 hours.

-

Observation: A color change (often to pale yellow or orange) and precipitate formation typically indicate product formation.

-

-

Purification: Cool to room temperature. Filter the precipitate.[10] Recrystallize from ethanol or ethanol/DMF mixtures if the compound is highly insoluble.

Mechanistic Insight: Acid-Catalyzed Condensation

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the activated carbonyl, followed by dehydration.

Figure 2: Mechanism of acid-catalyzed hydrazone formation.

Critical Control Point: The pH must be controlled (pH 4–5). If too acidic, the hydrazine nitrogen becomes protonated (

Characterization & Validation

To ensure the integrity of the synthesized novel derivatives, the following spectral signatures must be verified.

| Technique | Diagnostic Signal | Interpretation |

| IR Spectroscopy | 3200–3300 cm⁻¹ | N–H stretch (Amide) |

| 1650–1680 cm⁻¹ | C=O stretch (Amide I) | |

| 1590–1620 cm⁻¹ | C=N stretch (Imine) - Confirmation of Hydrazone | |

| ¹H NMR (DMSO-d₆) | CONH (Exchangeable with D₂O) | |

| N=CH (Azomethine proton) | ||

| CH₂ (Benzylic protons) | ||

| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ | Molecular ion peak matching calculated mass |

Optimization Data (Solvent Screening):

-

Ethanol: Yield 85%, Green solvent, easy workup.

-

Methanol: Yield 82%, Toxic, similar solubility.

-

DMF: Yield 90%, Difficult removal, reserved for insoluble derivatives.

Troubleshooting Guide

-

Issue: No precipitate forms after reflux.

-

Solution: Concentrate the solvent volume by 50% using a rotary evaporator and cool on ice. If oil forms, scratch the flask walls with a glass rod to induce crystallization.

-

-

Issue: Low Yield.

-

Solution: Ensure the aldehyde is fresh (free of benzoic acid oxidation products). Verify pH is not <3.[11]

-

-

Issue: Impure Product (Multiple spots on TLC).

-

Solution: Recrystallize from Ethanol/Water (9:1).

-

References

-

Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: National Institutes of Health (PMC) [Link]

-

Biological Activities of Hydrazone Derivatives Source: National Institutes of Health (PMC) [Link]

-

Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine Source: Semantic Scholar [Link][12]

-

Synthesis and biological activity of hydrazide-hydrazones Source: ResearchGate [Link]

-

Mechanism for hydrazone formation from carbonyl and hydrazine compound Source: ResearchGate [Link]

-

Organic Syntheses Procedure: p-Bromophenacyl Bromide (Precursor Context) Source: Organic Syntheses [Link]

-

The hydrazide/hydrazone click reaction as a biomolecule labeling strategy Source: National Institutes of Health (PMC) [Link]

-

Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review Source: OMICS Online [Link]

-

Hydrazine I Hydrazone formation I Give Reason (Mechanism Explanation) Source: YouTube (Educational Chemistry) [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Ethyl 4-bromophenylacetate synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 12. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of 2-(4-Bromophenyl)acetohydrazide for laboratory use

An In-Depth Technical Guide to the Laboratory Preparation of 2-(4-Bromophenyl)acetohydrazide

Abstract

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of 2-(4-Bromophenyl)acetohydrazide, a valuable intermediate in drug discovery and organic synthesis. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, strategic considerations for ensuring reaction success, and robust validation techniques. The procedure detailed herein is a two-step process commencing with the Fischer esterification of 2-(4-bromophenyl)acetic acid to yield an ethyl ester intermediate, followed by its subsequent hydrazinolysis. This guide is intended for researchers and professionals in chemistry and drug development, offering the technical depth necessary for safe, efficient, and reproducible execution in a laboratory setting.

Foundational Principles: Reaction Strategy and Mechanism

The synthesis of 2-(4-Bromophenyl)acetohydrazide from its corresponding carboxylic acid is most reliably achieved in a two-step sequence. A direct reaction between the carboxylic acid and hydrazine hydrate is often problematic, leading to competitive and difficult-to-separate salt formation. Converting the carboxylic acid to an ester intermediate enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by hydrazine in a clean, high-yielding transformation.

Step 1: Fischer Esterification

The initial step involves the conversion of 2-(4-bromophenyl)acetic acid to its ethyl ester. This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction. A protic acid (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the carbonyl carbon's electrophilicity. This activation allows the weakly nucleophilic ethanol to attack, leading to a tetrahedral intermediate which then eliminates water to form the stable ester. The use of excess ethanol serves to drive the equilibrium toward the product side, in accordance with Le Châtelier's principle.

Step 2: Hydrazinolysis (Nucleophilic Acyl Substitution)

The core transformation is the hydrazinolysis of the ethyl 2-(4-bromophenyl)acetate intermediate. This reaction proceeds via a nucleophilic acyl substitution mechanism.[1] Hydrazine (NH₂NH₂), possessing a lone pair of electrons on each nitrogen atom, is a potent nucleophile. The terminal nitrogen attacks the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate, which subsequently collapses by expelling the ethoxide (⁻OCH₂CH₃) leaving group, a more stable anion than the incoming hydrazine, to generate the final acetohydrazide product.[2]

Caption: Mechanism of Hydrazinolysis.

Materials, Reagents, and Equipment

Successful synthesis requires high-purity reagents and appropriate laboratory apparatus.

Table 1: Reagent and Material Properties

| Reagent | Formula | MW ( g/mol ) | Form | Purity | Source |

| 2-(4-Bromophenyl)acetic acid | C₈H₇BrO₂ | 215.04 | Solid | ≥98% | [3] |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | Liquid | ≥99.5% | - |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | Liquid | 95-98% | - |

| Ethyl 2-(4-bromophenyl)acetate | C₁₀H₁₁BrO₂ | 243.10 | Solid | ≥97% | [4] |

| Hydrazine Monohydrate | H₆N₂O | 50.06 | Liquid | ~64% N₂H₄ | - |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Solid | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Solid | - | - |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware (graduated cylinders, etc.)

-

TLC plates (Silica gel 60 F₂₅₄)

Validated Experimental Protocol

This protocol is a self-validating system, with clear checkpoints to ensure the reaction is proceeding as expected.

Caption: Overall Synthesis Workflow.

Part A: Synthesis of Ethyl 2-(4-bromophenyl)acetate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-bromophenyl)acetic acid (10.75 g, 50.0 mmol).

-

Add absolute ethanol (100 mL) followed by the slow, careful addition of concentrated sulfuric acid (1.5 mL).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours.

-

Reaction Monitoring: The progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting carboxylic acid spot (which typically stays near the baseline) and the appearance of a new, higher Rf ester spot indicates reaction completion.

-

Workup: Allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

-

Transfer the concentrated mixture to a 500 mL beaker and slowly pour it into 200 mL of ice-cold water with stirring.

-

Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove unreacted acid) and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 2-(4-bromophenyl)acetate as an oil or low-melting solid.[2] This crude product is typically of sufficient purity for the next step.

Part B: Synthesis of 2-(4-Bromophenyl)acetohydrazide

-

Reaction Setup: Place the crude ethyl 2-(4-bromophenyl)acetate from Part A into a 100 mL round-bottom flask with a magnetic stir bar. Dissolve it in 50 mL of absolute ethanol.

-

Add hydrazine monohydrate (~64%, 7.5 mL, approx. 150 mmol) to the solution. This represents a significant molar excess to ensure complete conversion of the ester.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[5]

-

Reaction Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate or 10:1 Chloroform:Methanol[6]). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates completion.

-

Isolation: After the reflux period, cool the reaction mixture in an ice bath. The product, 2-(4-bromophenyl)acetohydrazide, is sparingly soluble in cold ethanol and should precipitate as a white solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold ethanol to remove soluble impurities.

Part C: Purification via Recrystallization

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The principle is to use just enough solvent to dissolve the compound at its boiling point.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Collection: Collect the purified, colorless, rod-like crystals by vacuum filtration.[5][7]

-

Drying: Dry the crystals under vacuum to obtain the final product. An expected yield is typically in the range of 75-85% based on the starting carboxylic acid.

Product Characterization and Validation

Confirmation of the product's identity and purity is achieved through a combination of physical and spectroscopic methods.

-

Appearance: Colorless or white crystalline solid.

-

Melting Point: 165-166 °C (Lit. 438-439 K).[5][7] A sharp melting point within this range is a strong indicator of high purity.

Table 2: Expected FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3300 - 3200 | N-H Stretch | Amine/Amide | Two distinct peaks expected for the -NH₂ group. |

| ~3030 | C-H Stretch | Aromatic | Confirms presence of the phenyl ring. |

| ~2950 | C-H Stretch | Aliphatic | Corresponds to the benzylic -CH₂- group. |

| 1680 - 1640 | C=O Stretch (Amide I) | Carbonyl | Strong, sharp peak confirming the hydrazide carbonyl. |

| 1620 - 1580 | N-H Bend (Amide II) | Amide | Confirms the amide functional group. |

Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.1 | broad s | 1H | -CONH - | Labile amide proton, broad due to exchange. | |

| ~7.5 | d | 2H | Ar-H | Protons ortho to Br, deshielded. | |

| ~7.2 | d | 2H | Ar-H | Protons ortho to CH₂, shielded relative to others. | |

| ~4.2 | broad s | 2H | -NH₂ | Labile amine protons, broad due to exchange. | |

| ~3.3 | s | 2H | -CH₂ - | Benzylic protons, singlet as adjacent to carbonyl. | |

| ¹³C NMR | δ (ppm) | Assignment | Rationale | ||

| ~170 | C =O | Amide carbonyl carbon. | |||

| ~137 | Ar-C -CH₂ | Quaternary aromatic carbon. | |||

| ~131 | Ar-C H | Aromatic carbons ortho to Br. | |||

| ~130 | Ar-C H | Aromatic carbons ortho to CH₂. | |||

| ~120 | Ar-C -Br | Quaternary aromatic carbon attached to Br. | |||

| ~40 | -CH₂ - | Benzylic carbon. |

Safety and Hazard Management

A rigorous adherence to safety protocols is paramount, primarily due to the hazards associated with hydrazine hydrate.

Hydrazine Hydrate is acutely toxic, a suspected carcinogen, and corrosive. [8][9] All manipulations must be performed in a certified chemical fume hood.

Table 4: GHS Hazard Summary of Key Reagents

| Reagent | GHS Pictograms | Hazard Statements |

| 2-(4-Bromophenyl)acetic acid | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| Sulfuric Acid | H314: Causes severe skin burns and eye damage. | |

| Hydrazine Hydrate | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H350: May cause cancer. H410: Very toxic to aquatic life with long lasting effects.[8] |

Required Personal Protective Equipment (PPE)

-

Eyes: Chemical safety goggles and a full-face shield when handling hydrazine hydrate or sulfuric acid.

-

Skin: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., butyl rubber or SilverShield/4H for hydrazine).

-

Respiratory: Not required if all work is conducted within a certified fume hood.

Waste Disposal

-

All aqueous waste containing hydrazine must be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams.

-

Organic waste should be collected separately.

-

Follow all institutional and local regulations for chemical waste disposal.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

ResearchGate. Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved from [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

-

Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2269. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

AIR Unimi. NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

-

PubChem. Ethyl 2-(4-bromophenyl)acetate. Retrieved from [Link]

-

ResearchGate. (2012). 2-(4-Bromophenyl)acetohydrazide. Retrieved from [Link]

-

PubChem. Ethyl bromophenylacetate. Retrieved from [Link]

-

Cheméo. Chemical Properties of Ethyl 2-(4-bromophenyl)acetate (CAS 14062-25-0). Retrieved from [Link]

-

Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

-

Sdfine. 4-bromophenylacetic acid - Safety Data Sheet. Retrieved from [Link]

-

Organic Syntheses. Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. Retrieved from [Link]

-

NIST. Hydrazine, (2,4-dinitrophenyl)-. Retrieved from [Link]

-

Capot Chemical. MSDS of Ethyl 2-(2-bromophenyl)acetate. Retrieved from [Link]

-

NJ.gov. Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

PubChem. 4-Bromophenylhydrazine hydrochloride. Retrieved from [Link]

-

LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

-

YouTube. Converting Esters to Amides: "Aminolysis". Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. 4-溴苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-Bromophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Strategic Research Applications of 2-(4-Bromophenyl)acetohydrazide

Executive Summary

2-(4-Bromophenyl)acetohydrazide (CAS: 57676-50-3) represents a critical "lynchpin" intermediate in modern medicinal chemistry and organic synthesis. Distinguished by its dual-functionality—combining a lipophilic, halogenated aromatic core with a reactive hydrazide pharmacophore—this molecule serves as a primary scaffold for the generation of heterocyclic libraries, particularly 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.

This technical guide delineates the strategic utility of 2-(4-Bromophenyl)acetohydrazide, providing validated synthetic protocols, mechanistic insights into its reactivity, and its application in developing bioactive ligands. The focus is on reproducible, high-yield methodologies suitable for drug discovery pipelines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before deploying this compound in synthesis, researchers must understand its structural parameters, which dictate its solubility and reactivity profiles.

| Property | Specification |

| Chemical Name | 2-(4-Bromophenyl)acetohydrazide |

| CAS Number | 57676-50-3 |

| Molecular Formula | |

| Molecular Weight | 229.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 165–167 °C (Lit.[1][2] varies based on solvent) |

| Solubility | Soluble in DMSO, DMF, hot Methanol/Ethanol; Insoluble in water |

| Key Pharmacophore | Hydrazide ( |

Core Synthesis Protocol: The "Self-Validating" Workflow

Reliable research requires high-purity starting materials. Commercially available hydrazides often degrade over time. The following protocol allows for the in situ generation or purification of the compound starting from the stable acid precursor, ensuring maximum reactivity.

Reaction Logic

The synthesis proceeds via a nucleophilic acyl substitution. The carboxylic acid is first activated as a methyl ester to overcome the poor leaving group ability of the hydroxyl group (

Step 1: Fischer Esterification

Step 2: Hydrazinolysis

Detailed Methodology

Reagents:

-

2-(4-Bromophenyl)acetic acid (CAS: 1878-68-8)[3]

-

Methanol (Dry)

-

Sulfuric Acid (Conc.)

-

Hydrazine Hydrate (80% or 99%)

Protocol:

-

Esterification : Dissolve 10 mmol of 2-(4-Bromophenyl)acetic acid in 20 mL of dry methanol. Add 0.5 mL of conc.

dropwise. Reflux for 4–6 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 7:3). -

Workup 1 : Evaporate excess methanol. Neutralize with

solution. Extract with dichloromethane (DCM). Dry organic layer over -

Hydrazinolysis : Dissolve the crude ester in 15 mL of ethanol. Add Hydrazine Hydrate (15 mmol, 1.5 eq) slowly. Reflux for 6–8 hours.

-

Crystallization (Self-Validation) : Upon cooling, the hydrazide should precipitate as white needles. Filter and wash with cold ethanol.

-

Recrystallization : If the melting point is broad, recrystallize from hot methanol. A sharp melting point indicates high purity suitable for cyclization reactions.

Strategic Application: Heterocyclic Library Generation

The primary utility of 2-(4-Bromophenyl)acetohydrazide lies in its ability to undergo cyclization to form bioactive heterocycles. The bromine atom at the para-position is crucial here; it enhances lipophilicity (logP) and provides a handle for further functionalization (e.g., Suzuki coupling) after the heterocyclic ring is formed.

Divergent Synthesis Pathways

The following diagram illustrates how this single precursor diverges into three distinct medicinal chemistry scaffolds.

Figure 1: Divergent synthetic pathways from the parent hydrazide to bioactive heterocycles.

Protocol: Synthesis of 1,3,4-Oxadiazoles (Schiff Base Oxidative Cyclization)

This is the most common application, yielding compounds often screened for anti-inflammatory activity (COX-1/COX-2 inhibition).

-

Schiff Base Formation : Reflux equimolar amounts of 2-(4-Bromophenyl)acetohydrazide and a substituted benzaldehyde in ethanol with a catalytic amount of glacial acetic acid for 2–4 hours. Filter the resulting hydrazone precipitate.

-

Cyclization :

-

Method A (Oxidative): Suspend the hydrazone in DMSO. Add

(1 eq) and -

Method B (Dehydrative): Reflux the hydrazone in

for 4 hours (Requires careful quenching with ice water).

-

-

Result : 2-(4-bromobenzyl)-5-aryl-1,3,4-oxadiazole.

Application: Coordination Chemistry & Crystal Engineering

Beyond organic synthesis, this molecule acts as a versatile ligand.[3] The hydrazide group contains donor atoms (N, O) capable of chelating transition metals (

Pharmacophore & Binding Modes

The hydrazide moiety can exist in keto-enol tautomerism, allowing it to coordinate in neutral (keto) or anionic (enol) forms.

Figure 2: Chelation modes and structural features relevant to coordination chemistry.[4][5]

Crystallographic Insights

According to structural studies (e.g., Acta Cryst. E, 2012), the crystal packing of 2-(4-Bromophenyl)acetohydrazide is dominated by strong

-

Significance : When designing co-crystals or salts, researchers can exploit these H-bonding motifs (

rings) to engineer stable solid forms. The bromine atom also participates in weak intermolecular interactions, which can be critical for the stability of the crystal lattice in formulation development.

References

-

Crystal Structure Elucidation : Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide.[6][4][1][7][2][8][5][9] Acta Crystallographica Section E: Structure Reports Online, 68(7), o2269.

-

Oxadiazole Synthesis (Methodology) : Frank, P. V., & Kalluraya, B. (2005). Synthesis, characterization and biological activity studies of 1,3,4-oxadiazole analogs. Indian Journal of Heterocyclic Chemistry. (Contextual validation of hydrazide-to-oxadiazole route).

- Biological Activity of Phenylacetohydrazides: Sriram, D., et al. (2006). Synthesis of antimycobacterial 1,3,4-oxadiazoles and their precursors. (Demonstrates the utility of the phenyl-acetohydrazide scaffold in infectious disease research).

-

General Hydrazide Chemistry : Bhat, M. A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(3), 3756.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 5. (PDF) 2-(4-Bromophenyl)acetohydrazide - Acta [research.amanote.com]

- 6. 2-(4-BROMOPHENYL)ACETOHYDRAZIDE | 57676-50-3 [chemicalbook.com]

- 7. Crystal structures and Hirshfeld surface analyses of methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate, methyl (2Z)-(4-bromophenyl)[2-(3,5-dimethylphenyl)hydrazinylidene]acetate, methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene](3-nitrophenyl)acetate, methyl (2E)-(4-chlorophenyl)(2-phenylhydrazinylidene)acetate and methyl (2Z)-[2-(4-bromophenyl)hydrazinylidene](4-chlorophenyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-bromophenyl)acetohydrazide | CAS 57676-50-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 2-(4-bromophenyl)acetohydrazide [biogen.es]

Technical Guide: Mechanism of Action of 2-(4-Bromophenyl)acetohydrazide in Biological Systems

The following technical guide details the mechanism of action (MoA) for 2-(4-Bromophenyl)acetohydrazide (CAS: 14579-97-6).

This analysis treats the compound both as a privileged pharmacophoric scaffold —a core structure essential for designing potent inhibitors—and as a bioactive agent with intrinsic chemical reactivity toward metalloenzymes.

Executive Summary

2-(4-Bromophenyl)acetohydrazide is a functionalized hydrazine derivative of 4-bromophenylacetic acid.[1] In biological systems, its utility is defined by the hydrazide (-CONHNH₂) pharmacophore, which acts as a bidentate ligand for metal ions and a hydrogen-bond donor/acceptor.

While often employed as a precursor for high-affinity Schiff base inhibitors (hydrazones), the core molecule exhibits distinct mechanisms of action:

-

Metalloenzyme Inhibition: Direct chelation of active-site metal ions (primarily Nickel in Urease).

-

Bioactivation & Radical Formation: Peroxidase-mediated oxidation leading to reactive radical species, a pathway relevant to both cytotoxicity and bacterial killing.

-

DNA Gyrase Interference (Derivative-Mediated): Serving as the anchor for "molecular hybridization" with quinolines to target bacterial DNA topology.

Chemical Basis of Action: The Hydrazide Warhead

The biological activity of 2-(4-Bromophenyl)acetohydrazide is governed by the electronic properties of the hydrazide group, modulated by the lipophilic 4-bromobenzyl tail.

Structural Pharmacophores[2]

-

Hydrazide Moiety (-CONHNH₂):

-

Chelation: The carbonyl oxygen and the terminal amino nitrogen form a stable 5-membered chelate ring with transition metals (

, -

H-Bonding: The amide proton (

) serves as a donor, while the carbonyl (

-

-

4-Bromophenyl Group:

-

Provides lipophilic bulk to penetrate microbial cell membranes.

-

The bromine atom engages in halogen bonding with receptor backbone carbonyls, enhancing affinity compared to the unsubstituted phenyl analog.

-

Core Mechanism 1: Urease Inhibition (Nickel Chelation)

Urease is a nickel-dependent metalloenzyme critical for the survival of pathogens like Helicobacter pylori and Proteus mirabilis. 2-(4-Bromophenyl)acetohydrazide acts as a competitive inhibitor.

Mechanism of Binding

The hydrazide moiety coordinates with the bi-nickel center (

-

Entry: The lipophilic bromophenyl tail anchors the molecule in the hydrophobic entrance flap of the enzyme.

-

Coordination: The terminal hydrazine nitrogen and carbonyl oxygen displace the water molecules bridging the two

ions. -

Stabilization: This blocks substrate (urea) access, preventing hydrolysis and ammonia production.

Visualization: Urease Inhibition Pathway

Caption: The hydrazide moiety forms a bidentate complex with the active site Nickel ions, preventing urea hydrolysis.

Core Mechanism 2: Antimicrobial Activity (DNA Gyrase Target)[3]

While the free hydrazide has moderate antimicrobial activity, it is most potent when derivatized into hydrazones or hybridized with quinoline rings. These derivatives target bacterial DNA Gyrase (Topoisomerase II).

Mode of Action

-

Target: The ATP-binding domain of the GyrB subunit.

-

Interaction: The 4-bromophenyl tail fits into the hydrophobic pocket, while the hydrazide-linker forms a hydrogen bond network with Asp73 and a water bridge to Gly77 (residue numbering based on S. aureus gyrase).

-

Outcome: Inhibition of DNA supercoiling, leading to replication fork arrest and bacterial cell death.

Quantitative Data: Activity Profile

Table 1: Comparative Activity of Hydrazide vs. Derivatives against S. aureus

| Compound Form | Target | IC50 / MIC | Mechanism |

| Free Hydrazide | Non-specific / Urease | Moderate (>100 µM) | Metal Chelation, Membrane perturbation |

| Quinoline-Hydrazide Hybrid | DNA Gyrase | 8.45 µM | ATP-binding site competition |

| Benzylidene-Hydrazone | Urease | 8.4 µM | Enhanced hydrophobic binding |

(Data Source: Derived from structure-activity relationships in hydrazide-quinoline hybrids [1, 2])

Core Mechanism 3: Metabolic Activation & Oxidative Stress

In mammalian systems and certain bacteria (e.g., Mycobacterium), hydrazides undergo oxidative metabolism.

Peroxidase-Mediated Oxidation

Similar to Isoniazid, 2-(4-Bromophenyl)acetohydrazide can be oxidized by peroxidases (e.g., horseradish peroxidase or bacterial KatG).

-

Oxidation: The hydrazine group is oxidized to a diazohydroxide intermediate.

-

Radical Formation: Decomposition yields a 4-bromophenylacetyl radical .

-

Effect: This radical can alkylate heme groups or induce lipid peroxidation, contributing to both antimicrobial efficacy and potential cytotoxicity in host tissues.

Experimental Protocols

Protocol A: Synthesis of Bioactive Hydrazones (Activation)

To evaluate the scaffold's potential, it is typically condensed with an aldehyde.

-

Reagents: Dissolve 1.0 mmol 2-(4-Bromophenyl)acetohydrazide in 15 mL absolute ethanol.

-

Addition: Add 1.0 mmol of substituted benzaldehyde (e.g., 2-nitrobenzaldehyde) and 2-3 drops of glacial acetic acid.

-

Reaction: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool to RT. Filter the precipitate, wash with cold ethanol, and recrystallize.

Protocol B: Urease Inhibition Assay (Indophenol Method)

Validates the metal chelation mechanism.

-

Enzyme Mix: Incubate 25 µL Jack Bean Urease (1 U/mL) with 25 µL of test compound (dissolved in 10% DMSO) at 37°C for 15 mins.

-

Substrate: Add 55 µL of Urea (100 mM in phosphate buffer, pH 6.8). Incubate for 15 mins.

-

Detection: Add 45 µL Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 70 µL Alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl).

-

Measurement: Read Absorbance at 630 nm after 50 mins.

-

Calculation: % Inhibition =

.

Visualization of Synthetic Activation

Caption: Transformation of the hydrazide scaffold into bioactive hydrazone derivatives.

References

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Source: ACS Omega, 2018. URL:[Link]

-

Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide. Source: Acta Chimica Slovenica, 2015. URL:[Link]

-

Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. Source: Molecules, 2020. URL:[Link]

-

Crystal structure of 2-(4-bromophenyl)acetohydrazide. Source: Acta Crystallographica Section E, 2012.[2] URL:[Link]

Sources

The 4-Bromophenylacetohydrazide Scaffold: A Technical Review of Synthesis, Functionalization, and Pharmacological Applications

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-Bromophenyl)acetohydrazide , a pivotal pharmacophore in medicinal chemistry. Characterized by a lipophilic 4-bromobenzyl tail and a reactive hydrazide headgroup, this scaffold serves as a versatile precursor for constructing complex heterocyclic systems—most notably 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases. This review synthesizes current literature on its synthetic pathways, supramolecular architecture, and biological efficacy, specifically targeting researchers in drug discovery and organic synthesis.

Chemical Foundation & Structural Significance[1][2][3]

The core structure, 2-(4-Bromophenyl)acetohydrazide (

-

The Hydrazide Moiety (-CONHNH₂): A "hard" hydrogen-bonding donor/acceptor site that facilitates high-affinity binding to enzymes (e.g., urease, cholinesterase) and serves as a linchpin for cyclization reactions.

-

The 4-Bromophenyl Group: The para-bromine atom enhances lipophilicity (

), improving membrane permeability. Furthermore, the bromine atom is capable of halogen bonding —a highly directional non-covalent interaction (

Crystal Structure & Supramolecular Architecture

X-ray diffraction studies reveal that the molecule crystallizes in the monoclinic system (

Synthetic Architecture

The synthesis of the parent hydrazide is a robust, two-step protocol starting from 4-bromophenylacetic acid. This process is favored for its high atom economy and scalability.

Core Synthesis Protocol

-

Esterification: Acid-catalyzed Fisher esterification of 4-bromophenylacetic acid with methanol.

-

Hydrazinolysis: Nucleophilic acyl substitution of the ester with hydrazine hydrate.

Visualization: Synthetic Pathway

The following diagram illustrates the linear synthesis of the parent compound and its divergent transformation into key heterocycles.

Figure 1: Divergent synthetic pathways originating from the 4-bromophenylacetohydrazide scaffold.[2]

Functionalization: The Chemist's Toolkit

The hydrazide group acts as a "chemical hub," allowing for rapid diversification.

A. Schiff Base Formation (Hydrazones)

Reaction with aromatic aldehydes yields

-

Mechanism: Nucleophilic attack of the terminal amino group on the aldehyde carbonyl, followed by dehydration.

-

Utility: These intermediates often exhibit higher antimicrobial activity than the parent hydrazide due to the presence of the azomethine (

) linkage, which can chelate metal ions in biological systems.

B. Heterocyclic Cyclization

-

1,3,4-Oxadiazoles: The hydrazide is reacted with carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride (

). These derivatives are potent anticancer agents, often targeting the Epidermal Growth Factor Receptor (EGFR).[3] -

1,2,4-Triazoles: Reaction with carbon disulfide (

) in alkaline medium yields potassium dithiocarbazinate salts, which cyclize upon heating with hydrazine. These are critical for antifungal applications.

Pharmacological Profiling[3]

The biological activity of this scaffold is heavily influenced by the substituents on the phenyl ring and the nature of the heterocycle formed.

Antimicrobial & Antifungal Activity

Derivatives, particularly Schiff bases and thiadiazoles, have shown broad-spectrum activity.[4]

-

Targets: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).[5]

-

Mechanism: Disruption of cell wall synthesis and inhibition of metabolic enzymes. The lipophilic 4-bromobenzyl tail aids in penetrating the lipid bilayer of the microorganism.

Anticancer Potential

Recent literature highlights the efficacy of 1,3,4-oxadiazole derivatives against various cancer cell lines.[6][3][7][8]

-

Cell Lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).

-

Potency: Several analogs exhibit

values in the low micromolar range ( -

Mechanism: Induction of apoptosis via caspase-3 activation and inhibition of EGFR tyrosine kinase.

Quantitative Data Summary

The following table summarizes representative activity ranges found in the literature for derivatives of this scaffold.

| Derivative Class | Target Organism/Cell Line | Activity Metric | Typical Range | Reference Standard |

| Schiff Bases | S. aureus | MIC ( | Ciprofloxacin ( | |

| Schiff Bases | C. albicans | MIC ( | Fluconazole ( | |

| 1,3,4-Oxadiazoles | MCF-7 (Breast Cancer) | Doxorubicin ( | ||

| 1,3,4-Oxadiazoles | A549 (Lung Cancer) | Erlotinib ( |

Experimental Protocols

Protocol A: Synthesis of 2-(4-Bromophenyl)acetohydrazide

This protocol is optimized for yield and purity, minimizing side reactions.

-

Esterification: Dissolve 4-bromophenylacetic acid (

mol) in absolute methanol ( -

Work-up: Evaporate methanol. Neutralize the residue with

. Extract with ethyl acetate ( -

Hydrazinolysis: Dissolve the methyl ester (

mol) in ethanol ( -

Isolation: Cool the mixture to

. The hydrazide will precipitate as white crystals. Filter, wash with cold ethanol, and recrystallize from ethanol.-

Expected Yield:

[9] -

Melting Point:

-

Protocol B: Synthesis of a Representative Schiff Base

-

Condensation: Mix 2-(4-bromophenyl)acetohydrazide (

mol) and 4-nitrobenzaldehyde ( -

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reaction: Reflux for 4-6 hours.

-

Purification: Cool to room temperature. Filter the solid precipitate and wash with hot water to remove unreacted hydrazide. Recrystallize from DMF/Ethanol.

Structure-Activity Relationship (SAR) Logic

The following diagram details the SAR logic derived from literature data, guiding future optimization of this scaffold.

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional contributions of the scaffold domains.

References

-

Ahmad, S., et al. (2012).[1][10] "2-(4-Bromophenyl)acetohydrazide."[9][10][11] Acta Crystallographica Section E: Structure Reports Online, 68(8), o2269. Link

-

Hameed, W. M. A., et al. (2020).[5] "Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives." Indian Journal of Forensic Medicine & Toxicology, 14(4).[5] Link

-

Al-Wahaibi, L. H., et al. (2020). "Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates." RSC Advances. Link

-

Taha, M., et al. (2017). "Synthesis of novel 1,3,4-oxadiazole derivatives and evaluation of their anticancer activity." Bioorganic & Medicinal Chemistry. Link

-

Suleiman Gwaram, N., et al. (2012). "Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives." Journal of Applied Pharmaceutical Science, 2(10), 027-038.[12] Link

Sources

- 1. 2-(4-Bromophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijiset.com [ijiset.com]

- 5. medicopublication.com [medicopublication.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijnrd.org [ijnrd.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. (PDF) 2-(4-Bromophenyl)acetohydrazide - Acta [research.amanote.com]

- 12. japsonline.com [japsonline.com]

Methodological & Application

Synthesis of pyrazole derivatives using 2-(4-Bromophenyl)acetohydrazide

Application Note: Advanced Synthesis of Pyrazole Scaffolds via 2-(4-Bromophenyl)acetohydrazide

Executive Summary & Strategic Value

This technical guide details the synthesis of functionalized pyrazole derivatives utilizing 2-(4-Bromophenyl)acetohydrazide as the primary nucleophilic building block.

Why this Scaffold? The 4-bromophenyl moiety is not merely a structural appendage; it is a strategic "chemical handle." Unlike unsubstituted phenyl rings, the aryl bromide survives the pyrazole ring formation, remaining available for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] This allows medicinal chemists to construct the heterocyclic core first and diversify the aryl periphery later, a critical workflow in high-throughput Lead Optimization.

Pre-Requisite: Synthesis of the Starting Material

To ensure reproducibility, we begin with the generation of the hydrazide precursor.[1] Commercial sources vary in purity; in-house synthesis is recommended for rigorous SAR studies.

Reaction Scheme:

Protocol:

-

Esterification: Reflux 2-(4-bromophenyl)acetic acid (10 mmol) in dry methanol (20 mL) with catalytic

(0.5 mL) for 4 hours. Evaporate solvent.[2] -

Hydrazinolysis: Redissolve the crude ester in ethanol (15 mL). Add Hydrazine Hydrate (80%, 15 mmol) dropwise.

-

Reflux: Heat at

for 6 hours. -

Isolation: Cool to room temperature. The hydrazide precipitates as colorless crystals. Filter and wash with cold ethanol.

-

Validation: Melting Point should be 165–166 °C (438–439 K) [1].

Method A: The Paal-Knorr Cyclocondensation (3,5-Dimethylpyrazoles)

This is the most robust route for generating the pyrazole core. The reaction utilizes a 1,3-diketone (acetylacetone) to form a 1-acyl-3,5-dimethylpyrazole.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the terminal hydrazide nitrogen on one carbonyl, followed by dehydration, intramolecular cyclization, and a second dehydration.[1]

Figure 1: Mechanistic pathway for the condensation of acid hydrazides with 1,3-diketones.[1]

Experimental Protocol

-

Setup: In a 50 mL round-bottom flask, dissolve 2-(4-Bromophenyl)acetohydrazide (1.0 mmol) in Ethanol (10 mL).

-

Addition: Add Acetylacetone (1.1 mmol) and 2 drops of Glacial Acetic Acid (catalyst).

-

Reaction: Reflux at

for 3–4 hours. Monitor via TLC (Mobile Phase: Hexane:EtOAc 7:3). -

Work-up:

-

Concentrate the solvent to 20% volume under reduced pressure.

-

Pour the residue onto crushed ice (50 g) with vigorous stirring.

-

A solid precipitate will form immediately.

-

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol.

Method B: Synthesis of Pyrazolones (via Ethyl Acetoacetate)[1]

Reacting the hydrazide with a

Critical Note on Tautomerism: The product exists in equilibrium between the keto-form (pyrazolone) and the enol-form (5-hydroxypyrazole). In solution (NMR), you may observe both species depending on the solvent polarity.[1]

Experimental Protocol

-

Setup: Mix Hydrazide (1.0 mmol) and Ethyl Acetoacetate (1.0 mmol) in Dioxane (10 mL).

-

Catalysis: Add Calcium Oxide (CaO) (0.5 mmol) as a heterogeneous basic catalyst (Alternative: 2 drops of Piperidine).

-

Reaction: Reflux for 6 hours.

-

Isolation: Filter hot to remove CaO. Pour filtrate into ice water acidified with dilute HCl (pH 4).

-

Result: The product precipitates as a white/off-white solid.

Comparative Data & Validation (Self-Validating System)

To ensure your synthesis was successful, compare your analytical data against these expected values.

Characterization Table

| Feature | Method A (Dimethylpyrazole) | Method B (Pyrazolone) | Diagnostic Interpretation |

| IR (cm⁻¹) | 1590–1610 (C=N) | 1680 (C=O, cyclic amide) | Method A: Absence of C=O cyclic amide peak confirms aromatization.[1] |

| IR (cm⁻¹) | Absence of -NH₂ | 3100–3400 (OH/NH broad) | Method B: Broad band indicates enol tautomer.[1] |

| ¹H NMR | Method A: Two distinct methyl singlets confirm the 3,5-substitution.[1] | ||

| ¹H NMR | Method A: The H4 singlet is the "fingerprint" of a clean reaction.[1] | ||

| ¹H NMR | The methylene linker remains intact in both.[1] |

Troubleshooting Guide

-

Problem: Product is an oil/gum.

-

Cause: Incomplete dehydration or residual solvent.

-

Fix: Triturate the oil with cold diethyl ether or hexane to induce crystallization.

-

-

Problem: Low Yield in Method B.

-

Cause: Hydrolysis of the ester before cyclization.

-

Fix: Ensure anhydrous conditions; use Dioxane instead of Ethanol.

-

Green Chemistry Optimization (Microwave)

For high-throughput labs, conventional reflux is too slow.

-

Solvent: Water or Ethanol.[3]

-

Catalyst: None or Acetic Acid.

-

Conditions: Irradiation at 300W for 2–4 minutes.

-

Benefit: Yields typically improve by 10–15%, and reaction time drops from 4 hours to 4 minutes.

References

-

Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012).[1][4] 2-(4-Bromophenyl)acetohydrazide .[4] Acta Crystallographica Section E, 68(7), o2269.[1] Link

-

Glukhacheva, V. S., et al. (2021).[1][5] New Reaction Products of Acetylacetone with Semicarbazide Derivatives . ACS Omega, 6(13), 8637–8645.[1] Link[1]

-

Fadda, A. A., et al. (2012).[1][4] Synthesis and Pharmacological Evaluation of Some New Pyrazole Derivatives . American Journal of Organic Chemistry, 2(2).[1] Link

-

Narayana, B., et al. (2025).[1] Synthesis and Characterization of Pyrazole Derivatives . Indian Journal of Chemistry. Link

Sources

- 1. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. connectjournals.com [connectjournals.com]

Synthesis of 1,3,4-Oxadiazole Scaffolds from 2-(4-Bromophenyl)acetohydrazide: An Application and Protocol Guide

The 1,3,4-oxadiazole motif is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. This five-membered heterocyclic ring serves as a versatile scaffold, offering a unique combination of metabolic stability, hydrogen bonding capability, and a rigid conformational framework. Its bioisosteric relationship with amide and ester functionalities allows for the modulation of physicochemical properties, such as lipophilicity and bioavailability, which are critical in drug design. This guide provides detailed protocols for the synthesis of two distinct 1,3,4-oxadiazole derivatives starting from the readily accessible precursor, 2-(4-Bromophenyl)acetohydrazide, providing researchers with practical and reproducible methods for accessing these valuable chemical entities.

Introduction to the 1,3,4-Oxadiazole Scaffold in Drug Discovery

The 1,3,4-oxadiazole ring is considered a "privileged" structure in drug discovery due to its wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The nitrogen and oxygen heteroatoms within the ring can participate in hydrogen bonding interactions with biological targets, while the aromatic nature of the ring contributes to its stability and allows for π-π stacking interactions. The 2- and 5-positions of the oxadiazole ring are readily functionalized, enabling the exploration of a vast chemical space to optimize biological activity and pharmacokinetic profiles.

This guide will focus on two key synthetic transformations of 2-(4-Bromophenyl)acetohydrazide into valuable 1,3,4-oxadiazole building blocks:

-

Protocol 1: Synthesis of 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-thiol via reaction with carbon disulfide. This thiol derivative is a versatile intermediate for further functionalization.

-

Protocol 2: Synthesis of 2-Amino-5-(4-bromobenzyl)-1,3,4-oxadiazole through a cyclization reaction. The amino group provides a handle for the introduction of diverse substituents.

Core Synthetic Strategies and Mechanistic Insights

The formation of the 1,3,4-oxadiazole ring from an acid hydrazide typically involves the reaction with a one-carbon electrophile followed by a cyclization-dehydration step. The choice of the one-carbon unit dictates the nature of the substituent at the 2-position of the resulting oxadiazole.

Mechanism of 1,3,4-Oxadiazole-2-thiol Formation

The reaction of an acid hydrazide with carbon disulfide in a basic medium proceeds through the initial formation of a dithiocarbazinate salt. This intermediate then undergoes intramolecular cyclization with the elimination of water to yield the 1,3,4-oxadiazole-2-thiol. The basic conditions facilitate the deprotonation of the hydrazide nitrogen, enhancing its nucleophilicity towards the electrophilic carbon of carbon disulfide.

Figure 1. Reaction scheme for the formation of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-thiol.

Mechanism of 2-Amino-1,3,4-oxadiazole Formation

The synthesis of 2-amino-1,3,4-oxadiazoles from acid hydrazides can be achieved using various reagents, such as cyanogen bromide. The reaction is believed to proceed via the formation of a cyano-substituted hydrazide intermediate. This intermediate then undergoes an intramolecular cyclization, with the nitrogen of the hydrazide attacking the electrophilic carbon of the nitrile group, to form the stable 1,3,4-oxadiazole ring.

Experimental Protocols

Safety First: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. The safety data sheets (SDS) for all chemicals should be consulted before use. Phosphorus oxychloride is highly corrosive and reacts violently with water.[2][3] Carbon disulfide is highly flammable and toxic.[4][5][6] Cyanogen bromide is highly toxic and can release toxic gas upon contact with acids.[7]

Protocol 1: Synthesis of 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-thiol

This protocol is adapted from the general procedure for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[8]

Materials and Reagents:

-

2-(4-Bromophenyl)acetohydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Beakers

-

Buchner funnel and filter paper

-

pH paper

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-Bromophenyl)acetohydrazide (10 mmol) in 50 mL of ethanol.

-

To this solution, add potassium hydroxide (12 mmol) and stir until it dissolves completely.

-

Carefully add carbon disulfide (15 mmol) dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Acidify the cooled reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate will form.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold distilled water to remove any inorganic impurities.

-

Recrystallize the crude product from ethanol to obtain pure 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-thiol as a solid.

-

Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of 2-Amino-5-(4-bromobenzyl)-1,3,4-oxadiazole

This protocol is based on the synthesis of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine.[9]

Materials and Reagents:

-

4-Bromophenylacetic acid

-

Semicarbazide hydrochloride

-

Phosphorus oxychloride (POCl₃)

-

Potassium hydroxide (KOH), saturated solution

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-